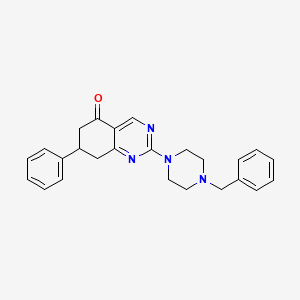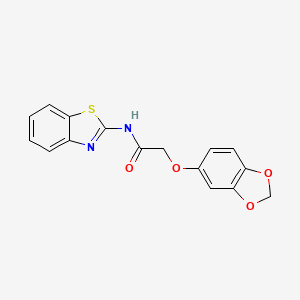
2-(4-benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone, also known as BPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. BPIP has been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and antinociceptive effects.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have reported that this compound exhibits antipsychotic, antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been shown to improve cognitive function and memory in rodents.
Mécanisme D'action
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and a potent antagonist at the serotonin 5-HT2A receptor, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects. This compound has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in various brain regions. This compound has also been shown to increase the expression of several neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments. This compound is a small molecule that can easily penetrate the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the central nervous system. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. This compound is also known to exhibit off-target effects, which may complicate the interpretation of some experiments.
Orientations Futures
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-7-phenyl-7,8-dihydro-5(6H)-quinazolinone. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, there is a need for more studies to investigate the safety and toxicity of this compound in animals and humans. Finally, the development of new and more potent analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c30-24-16-21(20-9-5-2-6-10-20)15-23-22(24)17-26-25(27-23)29-13-11-28(12-14-29)18-19-7-3-1-4-8-19/h1-10,17,21H,11-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKTXKMTOLPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4417142.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4417150.png)
![4-(2-fluorophenyl)-1-(3-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4417155.png)
![N-(2-methylcyclohexyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4417161.png)
![4-{4-[(4-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B4417167.png)
![3-chloro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4417175.png)
![2-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4417181.png)
![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4417183.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4417188.png)

![5-(2,4-dichlorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4417202.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4417214.png)
![2-[1-(4-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4417242.png)